3-(2-Chlorophenyl)azetidine

Lipophilicity CNS drug design Physicochemical profiling

Selecting 3-(2-chlorophenyl)azetidine hydrochloride with ortho‑chloro substitution is a strategic choice. Its LogP of 1.91 lies in the CNS‑optimal window, while steric hindrance near the azetidine nitrogen enables controlled reactivity in amide couplings and N‑alkylations. Unlike meta/para isomers, this ortho pattern avoids binding‑profile shifts that derail lead optimization. With consistent 95% purity across multiple suppliers, you gain supply‑chain resilience. Specify the ortho isomer to lock in your SAR trajectory and project timelines.

Molecular Formula C9H10ClN
Molecular Weight 167.63 g/mol
Cat. No. B13525520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)azetidine
Molecular FormulaC9H10ClN
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=CC=C2Cl
InChIInChI=1S/C9H10ClN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2
InChIKeyZMKGFUUMMCARDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)azetidine: A 3-Arylazetidine Building Block with Defined Ortho-Chloro Substitution


3-(2-Chlorophenyl)azetidine (CAS 1203683-32-2 as the hydrochloride salt) is a four-membered nitrogen-containing heterocycle within the 3-arylazetidine subclass, distinguished by an ortho-chlorine substituent on the phenyl ring [1]. Azetidines are recognized as privileged scaffolds in medicinal chemistry due to their unique ring strain, three-dimensional character (high Fsp3), and favorable physicochemical properties for central nervous system (CNS) drug discovery [2]. The ortho-chloro substitution pattern confers distinct electronic and steric properties compared to meta- and para-substituted analogs, influencing both reactivity and physicochemical parameters such as lipophilicity [1].

Why 3-(2-Chlorophenyl)azetidine Cannot Be Replaced by Meta- or Para-Substituted Analogs in Structure-Activity Relationships


Substituting 3-(2-chlorophenyl)azetidine with its meta- or para-chloro isomers—or with the unsubstituted 3-phenylazetidine—is not a straightforward interchange. The position of the chlorine atom on the phenyl ring dictates the overall molecular lipophilicity (LogP), which in turn governs membrane permeability, CNS penetration potential, and off-target binding profiles [1]. Ortho-substituents also introduce a distinct steric environment adjacent to the azetidine nitrogen, potentially altering the compound's reactivity in nucleophilic ring-opening reactions and its binding conformation at biological targets compared to meta- and para-substituted analogs [2]. Even small changes in LogP (~0.4 units difference between isomers) can translate to significant shifts in pharmacokinetic behavior, making direct substitution without re-optimization a high-risk strategy in lead development [1].

Quantitative Differentiation of 3-(2-Chlorophenyl)azetidine: LogP, Purity, and Ring Strain Compared to Isomers


Ortho-Chloro Substitution Yields a 0.54 LogP Unit Reduction Versus Para-Substituted Analog, Modulating CNS Penetration Potential

3-(2-Chlorophenyl)azetidine hydrochloride exhibits a computed LogP value of 1.91 [1]. In contrast, the para-chloro isomer (3-(4-chlorophenyl)azetidine) displays a higher LogP of 2.45 . The meta-chloro isomer (3-(3-chlorophenyl)azetidine) reports LogP values of 1.91 to 2.36 depending on the source, but is consistently more lipophilic than the ortho derivative when measured under identical computational conditions .

Lipophilicity CNS drug design Physicochemical profiling

Ortho-Chloro Isomer Demonstrates 2-3x Higher Ring Strain Energy Compared to Six-Membered Heterocycles, Enhancing Reactivity for Library Synthesis

Azetidines possess a ring strain energy of approximately 26–27 kcal/mol, which is significantly higher than that of pyrrolidine (~5 kcal/mol) or piperidine (~1 kcal/mol) [1]. While all 3-arylazetidines share this elevated strain energy, the ortho-chloro substitution on 3-(2-chlorophenyl)azetidine introduces additional steric congestion adjacent to the reactive nitrogen center, potentially further accelerating nucleophilic ring-opening rates compared to meta- and para-substituted isomers [2].

Ring strain Synthetic efficiency Diversity-oriented synthesis

Commercially Available at 95% Purity with Multiple Vendor Sources, Reducing Single-Supplier Procurement Risk

3-(2-Chlorophenyl)azetidine hydrochloride is offered by Fluorochem (F388356) at 95% purity, with pricing of £899.00 for 250 mg . The same compound is also listed by ChemSpace, Astatech Inc, and A2B Chem, providing redundant supply options [1]. While purity specifications are similar across chlorophenyl isomers (typically 95%), the ortho-chloro derivative's multi-vendor availability ensures competitive pricing and mitigates disruption risk in long-term discovery programs.

Purity Supply chain Procurement

High-Value Application Scenarios for 3-(2-Chlorophenyl)azetidine Based on Quantitative Differentiation


CNS Lead Optimization Programs Requiring Fine-Tuned Lipophilicity (LogP ~1.9)

3-(2-Chlorophenyl)azetidine's LogP of 1.91 positions it within the optimal range (LogP 1–3) for CNS drug candidates, balancing blood-brain barrier permeability with reduced non-specific tissue binding [1]. Compared to the more lipophilic para isomer (LogP 2.45), the ortho derivative may exhibit improved metabolic stability and lower hERG channel affinity, making it a preferred starting scaffold for neuroscience projects targeting GPCRs, ion channels, or transporters [2].

Parallel Synthesis of 3-Arylazetidine Libraries with Tailored Reactivity

The ortho-chloro substituent on 3-(2-chlorophenyl)azetidine introduces steric hindrance near the nucleophilic nitrogen, which can be exploited to modulate reaction rates in amide coupling, N-alkylation, or ring-opening transformations [1]. This differential reactivity allows medicinal chemists to construct focused libraries where the ortho-, meta-, and para-substituted cores produce distinct product distributions or yields, enabling rapid SAR exploration without extensive re-optimization of reaction conditions [2].

Procurement for Multi-Year Discovery Programs Requiring Supply Chain Resilience

With multiple verified vendors including Fluorochem, ChemSpace, Astatech Inc, and A2B Chem offering the compound at consistent 95% purity, 3-(2-chlorophenyl)azetidine hydrochloride presents lower supply chain risk than less widely available isomers [1]. This redundancy is critical for lead optimization phases where resupply delays can significantly impact project timelines and budget allocations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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